4-chloro-N-cyclooctyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-chloro-N-cyclooctyl-1H-pyrazole-3-carboxamide is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloro group at the 4-position, a cyclooctyl group attached to the nitrogen atom, and a carboxamide group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-cyclooctyl-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a diazo compound.
Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents like N-chlorosuccinimide (NCS) or chlorine gas.
Attachment of the Cyclooctyl Group: The cyclooctyl group can be attached to the nitrogen atom through an alkylation reaction using cyclooctyl bromide or iodide in the presence of a base.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-cyclooctyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Scientific Research Applications
4-chloro-N-cyclooctyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-N-cyclooctyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes, leading to its observed biological effects . Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1H-pyrazole: A simpler pyrazole derivative with a chloro group at the 4-position.
N-cyclooctyl-1H-pyrazole-3-carboxamide: A similar compound lacking the chloro group.
1H-pyrazole-3-carboxamide: A basic pyrazole derivative with a carboxamide group at the 3-position.
Uniqueness
4-chloro-N-cyclooctyl-1H-pyrazole-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C12H18ClN3O |
---|---|
Molecular Weight |
255.74 g/mol |
IUPAC Name |
4-chloro-N-cyclooctyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C12H18ClN3O/c13-10-8-14-16-11(10)12(17)15-9-6-4-2-1-3-5-7-9/h8-9H,1-7H2,(H,14,16)(H,15,17) |
InChI Key |
KKPFIWWVAWQGOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=C(C=NN2)Cl |
Origin of Product |
United States |
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